molecular formula C15H22O B13795229 (2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one

(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one

Cat. No.: B13795229
M. Wt: 218.33 g/mol
InChI Key: FGCUSSRGQNHZRW-HCYNLOQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solavetivone is a sesquiterpenoid compound with the molecular formula C₁₅H₂₂O. It is a naturally occurring phytoalexin, which means it is produced by plants in response to pathogen attacks. Solavetivone is known for its potent antifungal and antimicrobial properties, making it an important compound in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of solavetivone can be achieved through various methods. One efficient synthetic route involves the cycloaddition of 2-methylene-4-methoxy-6-methyl-4-cyclohexenylacetonitrile with methyl vinyl ketone as a key step . Another approach includes the Diels-Alder reaction of 4-substituted 5,6-dihydro-3,5-dimethylanisoles with methyl acrylate, followed by π-cyclization of 4-(2-mesyloxyethyl)-4-prenyl-2-cyclohexen-1-one .

Industrial Production Methods

Industrial production of solavetivone typically involves the use of biotechnological methods. For instance, immobilized cells of Hyoscyamus muticus have been used to produce solavetivone in higher yields compared to suspended cells . This method involves the use of non-elicited media exchange and sufficient intervals between repeated infections to sustain biosynthetic activity.

Chemical Reactions Analysis

Types of Reactions

Solavetivone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a cyclic ketone derived from spiro[4.5]dec-6-en-8-one by substitution of hydrogens by methyl groups at positions 6 and 10, and by an isopropenyl group at position 2 .

Common Reagents and Conditions

Common reagents used in the reactions involving solavetivone include methyl vinyl ketone, methyl acrylate, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions involving solavetivone include various derivatives such as 15-hydroxysolavetivone and other sesquiterpenoids .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(3R,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one

InChI

InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15?/m1/s1

InChI Key

FGCUSSRGQNHZRW-HCYNLOQUSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C(C12CC[C@H](C2)C(=C)C)C

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.